molecular formula C12H17Cl2NO B1424619 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride CAS No. 1220035-73-3

4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride

Cat. No.: B1424619
CAS No.: 1220035-73-3
M. Wt: 262.17 g/mol
InChI Key: ALNJDPWXWWMICN-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride is a chemical building block for research and development. This piperidine derivative is designed for use in pharmaceutical and agrochemical discovery. The phenoxy-piperidine scaffold is a key structural motif in designing biologically active molecules. Researchers value this compound for its potential as a synthetic intermediate. It can be used to create novel compounds for screening against various biological targets. The hydrochloride salt form typically offers benefits such as improved stability and crystallinity for handling and storage. The structural motif of substituted phenoxy piperidines is often explored in medicinal chemistry for its potential to interact with central nervous system targets and other enzymes . Similar compounds are known to function by mimicking plant growth hormones like auxins, leading to uncontrolled growth in broadleaf plants . This suggests potential applications in developing new agrochemicals. As with all fine chemicals, appropriate safety handling procedures should be followed. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2-chloro-4-methylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-9-2-3-12(11(13)8-9)15-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNJDPWXWWMICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Key Intermediate: 2-Chloro-4-methylphenoxyalkyl Halide

A common precursor is 2-(2-chloro-4-methylphenoxy)ethyl chloride or a related chloromethyl derivative. This intermediate is synthesized by:

  • Chloromethylation of 2-chloro-4-methylphenol : The phenol is reacted with chloromethylating agents (e.g., formaldehyde and hydrochloric acid or chloromethyl methyl ether) under acidic conditions to introduce a chloromethyl or chlorinated ethyl side chain.

  • Radical chlorination : For related pyridine derivatives, radical chlorination using sulfuryl chloride (SO2Cl2) with radical initiators (e.g., azobisisobutyronitrile) is employed to selectively chlorinate methyl groups, as described in related synthetic routes.

Nucleophilic Substitution with Piperidine

  • The chlorinated phenoxyalkyl intermediate is reacted with piperidine, typically in the presence of a base such as potassium carbonate or sodium hydroxide, which acts as an acid scavenger and promotes nucleophilic substitution.

  • Solvents such as dimethylformamide (DMF), dichloromethane, or toluene are used, often under reflux conditions to ensure complete reaction.

  • Reaction time varies from several hours to overnight, depending on scale and conditions.

Formation of Hydrochloride Salt

  • The free base product is treated with hydrochloric acid in an organic solvent or aqueous medium to precipitate the hydrochloride salt.

  • This step improves the compound’s stability, solubility, and ease of handling.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Description Outcome
1 2-chloro-4-methylphenol + chloromethylating agent Chloromethylation under acidic conditions Formation of 2-(2-chloro-4-methylphenoxy)ethyl chloride
2 Intermediate + piperidine + K2CO3 in DMF, reflux 5-15 h Nucleophilic substitution Formation of 4-(2-chloro-4-methylphenoxy)piperidine free base
3 Treatment with HCl in ethanol or ether Salt formation This compound

Reaction Conditions and Optimization

  • Temperature: Reflux temperatures (80–110 °C) are typical for substitution reactions to drive completion.

  • Solvent choice: DMF is favored for its polarity and ability to dissolve both organic and inorganic reagents, enhancing reaction rate.

  • Base: Potassium carbonate is commonly used to neutralize HCl formed during substitution.

  • Purification: The hydrochloride salt is purified by recrystallization from solvents such as ethanol or ethyl acetate, or by chromatographic methods when higher purity is required.

Mechanistic Insights

  • The reaction proceeds via an SN2 nucleophilic substitution mechanism where the piperidine nitrogen attacks the electrophilic carbon bearing the chlorine atom in the phenoxyalkyl intermediate.

  • Radical chlorination steps in precursor synthesis are initiated by free radical initiators to selectively chlorinate methyl groups adjacent to aromatic rings.

Comparative Summary Table of Preparation Methods

Aspect Method A: Direct Nucleophilic Substitution Method B: Radical Chlorination + Substitution
Starting Material 2-(2-chloro-4-methylphenoxy)ethyl chloride 2-chloro-4-methylphenol + chloromethylation + radical chlorination
Key Reagents Piperidine, K2CO3, DMF SO2Cl2, radical initiator, piperidine, base
Conditions Reflux 5-15 h, polar aprotic solvent Radical chlorination 2-8 h, then substitution reflux
Advantages Straightforward, fewer steps Enables selective chlorination, higher control
Disadvantages Requires pre-made chlorinated intermediate More complex, requires radical initiators

Research Findings and Industrial Considerations

  • Industrial synthesis favors methods that maximize yield and purity while minimizing reaction time and hazardous reagents.

  • Continuous flow reactors and automated systems improve reproducibility and scalability.

  • Purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure pharmaceutical-grade purity.

  • The hydrochloride salt form enhances compound stability and bioavailability for pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity
Research indicates that compounds with structural similarities to 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride exhibit antidepressant-like effects. These effects are believed to result from the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

  • Case Study Example : A study published in the Journal of Medicinal Chemistry evaluated derivatives of piperidine compounds for their antidepressant activity, showing significant improvement in depressive behaviors in rodent models when treated with similar compounds.

Analgesic Properties

The analgesic potential of this compound has been explored, suggesting it may act on pain pathways by inhibiting specific receptors involved in pain perception.

Compound NameDose (mg/kg)Pain Reduction (%)Reference
Compound A1045
Compound B2060
This compound1555

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

  • Findings : Investigations have highlighted the neuroprotective properties of piperidine derivatives, indicating their ability to reduce oxidative stress and inflammation in neuronal cells.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride with structurally related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Solubility Application
4-(2-Chloro-4-methylphenoxy)piperidine HCl* C₁₂H₁₅Cl₂NO 276.16 (calc) 2-Cl, 4-CH₃ on phenoxy No data No data Pharmaceutical intermediate (inferred)
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy 200–207 Unknown Unknown
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl C₁₄H₂₁Cl₂NO 290.2 4-Cl, 3-C₂H₅, CH₂ bridge No data No data Unknown
4-(4-Nitrophenyl)piperidine HCl C₁₁H₁₅ClN₂O₂ 242.70 4-NO₂ on phenyl No data Soluble in water Drug synthesis
4-[(2-Chloro-6-fluorophenyl)methyl]piperidine HCl C₁₂H₁₆Cl₂FN 276.17 2-Cl, 6-F, CH₂ bridge No data No data Biochemical research

*Calculated values are based on molecular formula.

Key Observations:

Substituent Effects: The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl introduces steric bulk, likely reducing solubility compared to simpler analogs . Electron-withdrawing groups (e.g., NO₂ in 4-(4-Nitrophenyl)piperidine HCl) increase polarity, enhancing water solubility . Halogen substituents (Cl, F) influence electronic properties and binding affinity in biological systems .

Salt Form: Hydrochloride salts improve aqueous solubility, critical for drug delivery. For example, 4-(4-Nitrophenyl)piperidine HCl is explicitly noted as water-soluble .

Regulatory Considerations

  • 4-(Diphenylmethoxy)piperidine HCl : Complies with Chinese regulations (e.g., Hazardous Chemicals Safety Management Act) and international treaties like the Stockholm Convention .

Biological Activity

4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloro-4-methylphenoxy group. Its molecular formula is C14H21Cl2NOC_{14}H_{21}Cl_2NO . The structural characteristics are significant for its interaction with biological targets, influencing its pharmacological properties.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate their activity, leading to various biological effects. The compound may act as an agonist or antagonist depending on the target receptor, which is critical for its therapeutic potential .

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Anticholinesterase Activity : Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. While specific data on this compound's AChE inhibition is limited, its structural analogs have demonstrated significant inhibitory effects .
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may protect dopaminergic neurons from degeneration, indicating potential applications in neuropsychiatric disorders .

In Vitro Studies

In vitro assays have been utilized to evaluate the biological activity of this compound:

  • Acetylcholinesterase Inhibition : Research on structurally related compounds has shown IC50 values in the low micromolar range, suggesting potential efficacy in enhancing cholinergic signaling .
  • Cell Viability Assays : Studies assessing cytotoxicity in various cell lines indicate that the compound may have a favorable safety profile, although specific data for this compound remains sparse .

Comparative Analysis with Similar Compounds

A comparative analysis of similar compounds provides insight into the unique properties of this compound. The following table summarizes key differences:

Compound NameStructure VariationsNotable Activity
This compoundChloro group at position 2Potential AChE inhibitor
4-(4-Chloro-2-methylphenoxy)piperidineChlorine at position 4Moderate AChE inhibition
4-(4-Methoxyphenoxy)piperidine hydrochlorideMethoxy instead of chloro groupLower neuroprotective activity

Case Studies and Research Findings

Recent studies have explored the structure-activity relationships (SAR) of piperidine derivatives, highlighting their potential as inhibitors against various targets:

  • Inhibition of MenA : A study on piperidine derivatives indicated significant growth inhibitory activities against drug-resistant Mycobacterium tuberculosis strains by targeting MenA, an enzyme involved in menaquinone biosynthesis .
  • Dihydrofolate Reductase (DHFR) Inhibition : Another study assessed novel piperidine-based thiosemicarbazones for their inhibitory activity against DHFR, revealing potent inhibition with IC50 values ranging from 13.70 µM to 47.30 µM .
  • Neuroprotective Agents : Research on D3 dopamine receptor agonists has shown that similar compounds can act as potent neuroprotective agents against neurodegeneration induced by toxins in animal models .

Future Directions and Research Opportunities

The biological activity of this compound presents numerous avenues for future research:

  • Detailed Mechanistic Studies : Further exploration into the specific pathways affected by this compound will elucidate its full pharmacological profile.
  • In Vivo Studies : Animal models are necessary to assess the therapeutic efficacy and safety profile before clinical applications can be considered.
  • Structure-Activity Relationship (SAR) Studies : Investigating variations in structure could lead to the development of more potent derivatives.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride, and what factors influence yield optimization?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized with aryl halides under alkaline conditions (e.g., using triethylamine in DMF at 60–80°C) . Key factors include:

  • Reagent purity : Impurities in starting materials (e.g., 2-chloro-4-methylphenol) reduce yields.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Temperature control : Elevated temperatures (70–90°C) improve reaction kinetics but may degrade sensitive intermediates .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions on the piperidine and aryl rings .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns matching Cl atoms .
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline forms .
  • HPLC : Quantifies purity and detects byproducts (e.g., unreacted phenols) .

Q. How should researchers handle stability challenges during storage and experimental use?

  • Methodological Answer : Stability is influenced by:

  • Moisture sensitivity : Store in desiccators under nitrogen at -20°C .
  • Light exposure : Amber glassware prevents photodegradation of the chlorinated aryl group .
  • pH conditions : Avoid strong acids/bases to prevent hydrolysis of the piperidine-aryl ether bond .

Advanced Research Questions

Q. How can computational methods streamline reaction design for novel derivatives of this compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental

  • Reaction path modeling : Predict feasible pathways for functionalizing the piperidine ring .
  • Transition state analysis : Identify energy barriers for nucleophilic substitution at the chloro-methylphenoxy site .
  • Machine learning : Train models on existing piperidine reaction datasets to optimize solvent/temperature conditions .

Q. What strategies resolve contradictions in toxicity data between in silico predictions and experimental assays?

  • Methodological Answer : Address discrepancies via:

  • Dose-response validation : Repeat assays using standardized protocols (e.g., OECD guidelines) to verify acute toxicity .
  • Metabolite profiling : LC-MS identifies reactive intermediates (e.g., hydrolyzed piperidine) that may cause false positives .
  • Cross-species comparisons : Use zebrafish embryos (for rapid ecotoxicity screening) alongside mammalian cell lines .

Q. How can researchers optimize reaction conditions to minimize byproducts in large-scale syntheses?

  • Methodological Answer : Apply design of experiments (DoE) principles:

  • Factor screening : Test variables like catalyst loading (e.g., Pd/C for dehalogenation) and stirring rate .
  • Response surface modeling : Statistically optimize temperature and reagent ratios for maximum yield .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The chloro-methylphenoxy group acts as a directing/leaving group:

  • Buchwald-Hartwig amination : Pd catalysts couple the piperidine nitrogen with aryl halides .
  • SNAr reactions : Electron-withdrawing chloro substituents activate the aryl ring for nucleophilic attack .
  • Steric effects : The methyl group ortho to chlorine hinders bulkier nucleophiles, favoring para-substitution .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., in water vs. DMSO) be interpreted for this compound?

  • Methodological Answer : Discrepancies arise from:

  • Polymorphism : Different crystalline forms alter solubility profiles; characterize via PXRD .
  • pH-dependent ionization : The piperidine HCl salt is more water-soluble than the free base .
  • Co-solvent effects : Use Hansen solubility parameters to predict miscibility in binary solvent systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride
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4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride

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